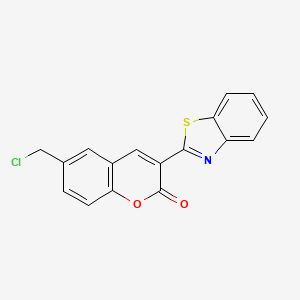![molecular formula C12H16O2 B14250647 Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- CAS No. 223399-26-6](/img/structure/B14250647.png)
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]decane-6,10-dione, 2-methyl-3-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- has several applications in scientific research:
Medicinal Chemistry: It serves as a template for designing prolyl hydroxylase domain inhibitors, which are potential treatments for anemia and ischemia-related diseases.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity. This inhibition can mimic the physiological hypoxic response, leading to the upregulation of erythropoietin and other hypoxia-inducible factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the additional functional groups.
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.
2,6,6-Trimethyl-10-methylene-1-oxa-spiro[4.5]decane: Another spirocyclic compound with different substituents.
Uniqueness
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to inhibit prolyl hydroxylase domains sets it apart from other spirocyclic compounds, making it a valuable template in medicinal chemistry .
Propriétés
Numéro CAS |
223399-26-6 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-methyl-3-methylidenespiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H16O2/c1-8-6-12(7-9(8)2)10(13)4-3-5-11(12)14/h9H,1,3-7H2,2H3 |
Clé InChI |
IGGREKYBUYISKD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CC1=C)C(=O)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


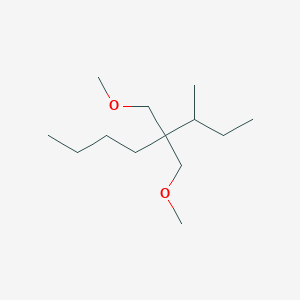
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
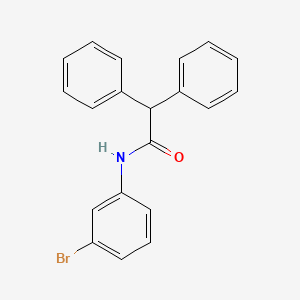
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
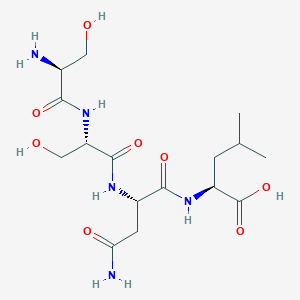
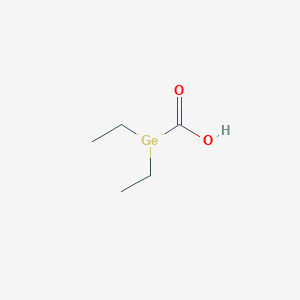
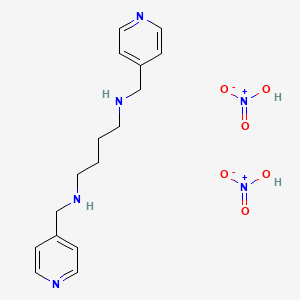
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)


